2-Butanamido-N,N,N-trimethylethan-1-aminium iodide
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Overview
Description
2-Butanamido-N,N,N-trimethylethan-1-aminium iodide is a chemical compound known for its unique structure and properties. It is an organic iodide salt that has applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a butanamido group attached to a trimethylethanaminium moiety, with an iodide ion as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanamido-N,N,N-trimethylethan-1-aminium iodide typically involves the reaction of butanamide with N,N,N-trimethylethan-1-aminium iodide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Butanamido-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other halides or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether.
Major Products Formed
Oxidation: Oxidized derivatives of the butanamido group.
Reduction: Reduced forms of the compound, often leading to the formation of primary or secondary amines.
Substitution: Substituted derivatives with different halides or nucleophiles.
Scientific Research Applications
2-Butanamido-N,N,N-trimethylethan-1-aminium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butanamido-N,N,N-trimethylethan-1-aminium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interference with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N,N,N-trimethylethan-1-aminium iodide
- 2-Acetoxy-N,N,N-trimethylethanaminium acetate
- 2-Bromo-N,N,N-trimethylethan-1-aminium tetrabromomanganate (II)
Uniqueness
2-Butanamido-N,N,N-trimethylethan-1-aminium iodide is unique due to its specific butanamido group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
53207-10-6 |
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Molecular Formula |
C9H21IN2O |
Molecular Weight |
300.18 g/mol |
IUPAC Name |
2-(butanoylamino)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C9H20N2O.HI/c1-5-6-9(12)10-7-8-11(2,3)4;/h5-8H2,1-4H3;1H |
InChI Key |
RGAJGFAGNUBBMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC[N+](C)(C)C.[I-] |
Origin of Product |
United States |
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